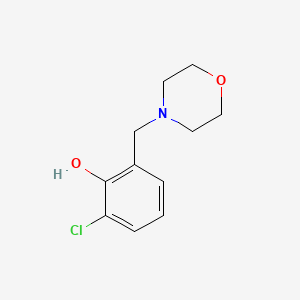![molecular formula C40H58O2 B13778760 {2-Ethylhexyloxy}-1,4-phenylene)]](/img/structure/B13778760.png)
{2-Ethylhexyloxy}-1,4-phenylene)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Ethylhexyloxy}-1,4-phenylene is a compound that belongs to the family of phenylene derivatives It is known for its unique chemical structure, which includes an ethylhexyloxy group attached to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Ethylhexyloxy}-1,4-phenylene typically involves the reaction of 1,4-dibromobenzene with 2-ethylhexanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of {2-Ethylhexyloxy}-1,4-phenylene follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
{2-Ethylhexyloxy}-1,4-phenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenylene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
{2-Ethylhexyloxy}-1,4-phenylene has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of conductive polymers and organic semiconductors.
Photovoltaics: The compound is incorporated into organic photovoltaic cells to enhance their efficiency and stability.
Sensors: It is used in the development of chemical sensors for detecting gases and other analytes.
Biomedical Applications: Research is ongoing to explore its potential in drug delivery systems and bioimaging.
Mechanism of Action
The mechanism by which {2-Ethylhexyloxy}-1,4-phenylene exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions influence the electronic structure and reactivity of the compound, making it suitable for applications in organic electronics and photovoltaics .
Comparison with Similar Compounds
Similar Compounds
Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]: This compound is a derivative of {2-Ethylhexyloxy}-1,4-phenylene and is widely used in organic light-emitting diodes (OLEDs) and solar cells.
Poly[2,5-bis(2-ethylhexyloxy)-1,4-phenylenevinylene]: Another similar compound with applications in organic electronics.
Uniqueness
{2-Ethylhexyloxy}-1,4-phenylene stands out due to its specific electronic properties and solubility in organic solvents. These characteristics make it particularly suitable for use in advanced materials and devices where high performance and stability are required.
Properties
Molecular Formula |
C40H58O2 |
|---|---|
Molecular Weight |
570.9 g/mol |
IUPAC Name |
2-[5-(2-ethylhexoxy)-2-methoxycyclohexa-1,3-dien-1-yl]-9,9-dihexylfluorene |
InChI |
InChI=1S/C40H58O2/c1-6-10-13-17-26-40(27-18-14-11-7-2)37-21-16-15-20-34(37)35-24-22-32(28-38(35)40)36-29-33(23-25-39(36)41-5)42-30-31(9-4)19-12-8-3/h15-16,20-25,28,31,33H,6-14,17-19,26-27,29-30H2,1-5H3 |
InChI Key |
PHLHUNZLRYCGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C(C=CC(C4)OCC(CC)CCCC)OC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


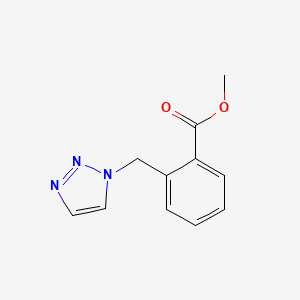
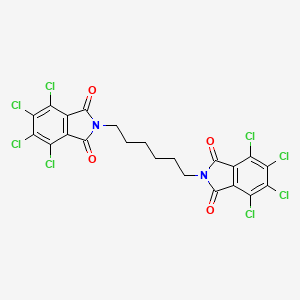




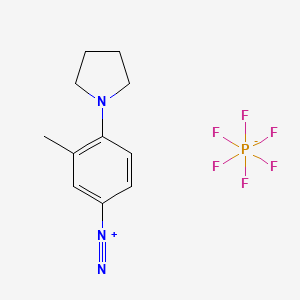
![7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione](/img/structure/B13778733.png)
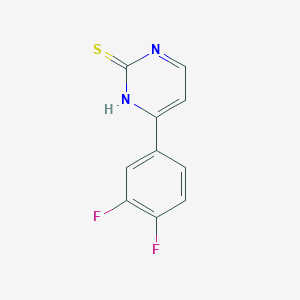


![[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate](/img/structure/B13778764.png)

